molecular formula C26H22N4O2S B2371723 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536703-91-0

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2371723
CAS No.: 536703-91-0
M. Wt: 454.55
InChI Key: RPVIKYPARQQSBF-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimido[5,4-b]indoles, which are known for their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) in human and mouse cells . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

The compound selectively stimulates TLR4, leading to the activation of the NFκB pathway . This stimulation results in the production of cytokines, which are key players in the immune response. The compound’s interaction with TLR4 is primarily through binding to the MD-2 protein in the TLR4/MD-2 complex .

Result of Action

The compound’s action results in the stimulation of innate immune cells with minimal toxicity . This stimulation leads to the production of cytokines, which play a crucial role in immune responses. The compound’s selective stimulation of TLR4 and the resulting cytokine production could potentially be used for therapeutic purposes, such as adjuvants or immune modulators .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indole core. This can be achieved through a cyclization reaction involving an appropriate indole derivative and a phenyl-substituted pyrimidinone. The thioacetamide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl groups in the molecule can be oxidized to form phenolic derivatives.

  • Reduction: : The oxo group in the pyrimidinone ring can be reduced to a hydroxyl group.

  • Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Hydroxylated pyrimidinone derivatives.

  • Substitution: : Various substituted thioacetamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pyrimido[5,4-b]indole core and the thioacetamide group. Similar compounds include other pyrimido[5,4-b]indoles and thioacetamide derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its potential for diverse applications and its specific interactions with biological targets.

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-29-23-20-13-7-8-14-21(20)28-24(23)25(32)30(26)19-11-5-2-6-12-19/h1-14,28H,15-17H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVIKYPARQQSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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